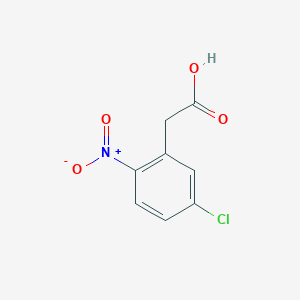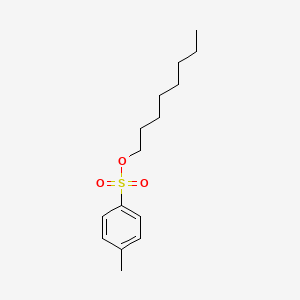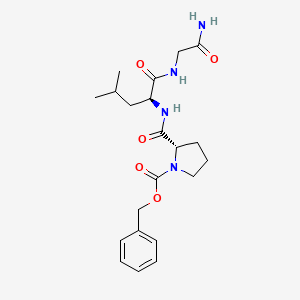
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene” is a compound that involves a cyclopentadiene ring with an isopropyl group (propan-2-yl) attached, and a dichlorozirconium . Cyclopentadiene is a cyclic diene and the isopropyl group is a common branching group in organic chemistry.
Synthesis Analysis
The synthesis of such compounds often involves the use of conjugated dienes . The two most frequent ways to synthesize conjugated dienes are dehydration of alcohols and dehydrohalogenation of organohalides . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . This method has the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis
The molecular structure of this compound involves a cyclopentadiene ring, which is a planar structure . The isopropyl group is attached to this ring, and the dichlorozirconium likely interacts with the diene portion of the molecule .Chemical Reactions Analysis
The compound, being a diene, can undergo various reactions such as Diels-Alder reactions . In a Diels-Alder reaction, a diene reacts with a dienophile to form a cyclohexene system . The reaction is stereospecific .科学的研究の応用
Stereospecific Synthesis of 1,3-Dienes
The compound can be used in the design and synthesis of stereospecific 1,3-diene carbonyls . This strategy is applicable in both intramolecular and intermolecular protocols, and features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
Conjugated Dienes
The compound could be used in the synthesis of conjugated dienes . Conjugated dienes are encountered in numerous natural products and find applications in many fundamental methodologies in synthesis such as cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization .
Polymerization Processes
Conjugated dienes, which can be synthesized using this compound, are employed as building blocks in polymerization processes . This drives important developments in materials science .
Stereoselective Construction of 1,3-Dienes
The compound could be used in the stereoselective construction of 1,3-dienes . The configuration of the double bonds often influences the stereochemical course of the reactions in which 1,3-dienes are employed, so stereoselective access to these precious building blocks is always welcomed .
Transition Metal-Catalyzed Reactions
Given the presence of zirconium, a transition metal, in the compound, it could potentially be used in transition metal-catalyzed reactions . These reactions are a cornerstone of modern synthetic organic chemistry .
Cross-Coupling Reactions
The compound could potentially be used in cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of a wide range of chemical compounds .
作用機序
Target of Action
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, also known as ZrCp2Cl2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The primary targets of this compound are organic molecules, particularly those containing double bonds, such as alkenes and dienes .
Mode of Action
The compound interacts with its targets through a process known as electrophilic attack on conjugated dienes . This involves the addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of allylic carbocations is explained in terms of resonance .
Biochemical Pathways
The affected pathways primarily involve organic synthesis reactions. The compound acts as a catalyst in these reactions, promoting the addition of halogens or hydrogen halides to conjugated dienes . The downstream effects include the formation of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene. For instance, the compound is sensitive to air and moisture, which can lead to its decomposition . Therefore, it should be stored in a dark place under an inert atmosphere . Additionally, the compound’s reactivity and stability can be affected by temperature, with higher temperatures potentially leading to increased reactivity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene involves the reaction of zirconium tetrachloride with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "5-propan-2-ylcyclopenta-1,3-diene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing a solvent (e.g. tetrahydrofuran)", "Add the reducing agent to the flask and stir the mixture for a few minutes", "Add 5-propan-2-ylcyclopenta-1,3-diene to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the product Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene" ] } | |
CAS番号 |
58628-40-3 |
製品名 |
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
分子式 |
C16H14Cl2Zr-10 |
分子量 |
368.4 g/mol |
IUPAC名 |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H7.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7H,1-2H3;2*1H;/q2*-5;;;+2/p-2 |
InChIキー |
ZHYTZYFTCJELAI-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
正規SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




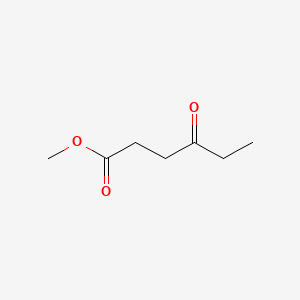
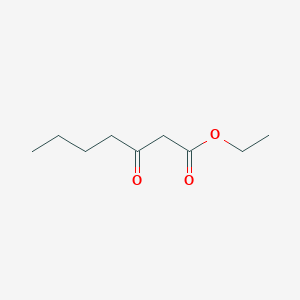
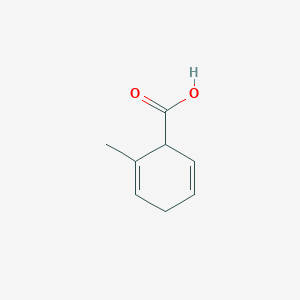
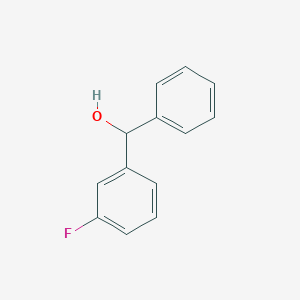

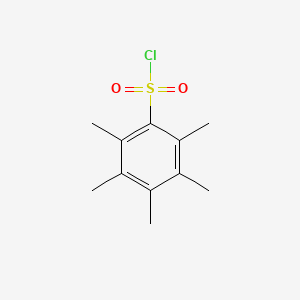
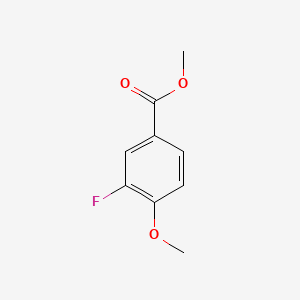
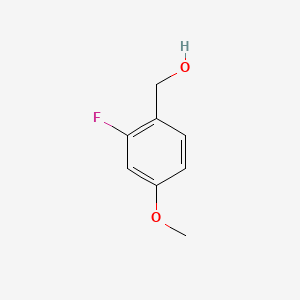
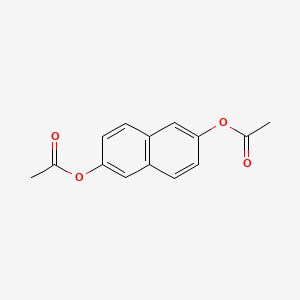
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
